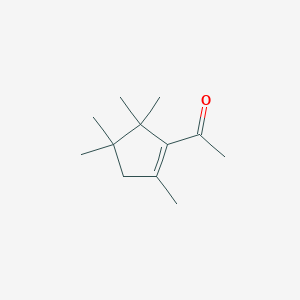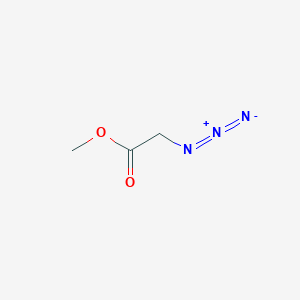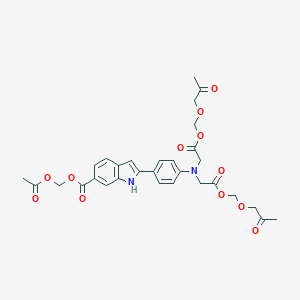
Phenol, 2-ethoxy-4-(2-propenyl)-
Descripción general
Descripción
Phenol, 2-ethoxy-4-(2-propenyl)-, also known as 2-Ethoxyphenol, is a chemical compound with the molecular formula C10H12O2 . It is used as a flavoring agent and is also used in the preparation of other compounds .
Molecular Structure Analysis
The molecular structure of Phenol, 2-ethoxy-4-(2-propenyl)- consists of a phenol group (a benzene ring bonded to a hydroxyl group) with an ethoxy group (C2H5O) and a propenyl group (C3H5) attached to it .Physical And Chemical Properties Analysis
Phenol, 2-ethoxy-4-(2-propenyl)- has a molecular weight of 164.2 g/mol . It has a density of 1.067 g/mL at 25 °C (lit.), a melting point of -12–10 °C (lit.), and a boiling point of 254 °C (lit.) . It is slightly soluble .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Application
- Phenol derivatives, such as (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, have shown promising anti-diabetic activities. These compounds, synthesized using phenol derivatives as starting materials, exhibit significant activation of PPARα and PPARγ, and improve insulin and glucose tolerance in animal models (Cai et al., 2006).
Chemical Structure and Molecular Docking Studies
- Molecular docking and quantum chemical calculations are utilized to understand the molecular structure and spectroscopic data of similar phenol compounds. These studies aid in predicting the biological effects of such compounds, contributing to their potential pharmaceutical applications (Viji et al., 2020).
Antioxidant Properties
- Studies on phenolic acids, including derivatives of phenol, reveal their antioxidant activities. These activities are analyzed using mechanisms like hydrogen atom transfer and single-electron transfer, indicating the potential of phenol derivatives in developing antioxidant agents (Chen et al., 2020).
Natural Product Research and Medicinal Chemistry
- Phenol derivatives are isolated from natural sources like Myristica fragrans, showing inhibitory effects on enzymes like PARP-1 and NF-κB. Such findings are significant in the context of developing new therapeutic agents derived from natural products (Acuña et al., 2016).
Crystallography and Material Science
- Crystallographic studies of phenol derivatives, such as 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one, contribute to understanding their structural properties. This knowledge is crucial in material science for designing materials with specific properties (Wallet et al., 1995).
Agricultural and Environmental Applications
- Research on phenolic compounds in agriculture, like the study on Agrobacterium vir genes, reveals the influence of these compounds on gene transfer induction. Such insights are valuable in agricultural biotechnology (Joubert et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-4-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-7-10(12)11(8-9)13-4-2/h3,5-8,12H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITAIFOMEIPORB-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-ethoxy-4-(2-propenyl)- | |
CAS RN |
1755-54-0 | |
| Record name | 4-Allyl-2-ethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-allyl-2-ethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






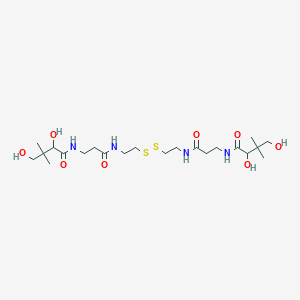
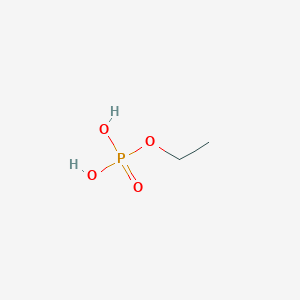
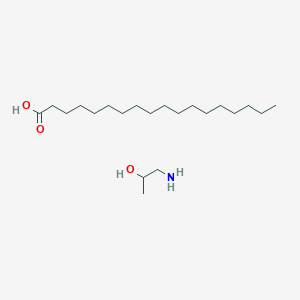
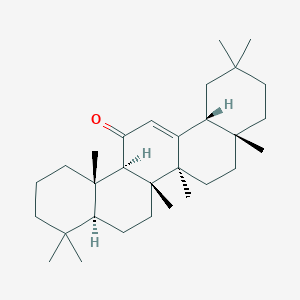
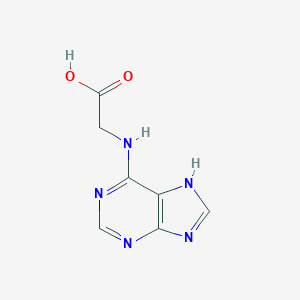
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

